An In-depth Technical Guide to 3-(Chloromethyl)heptane: Properties, Synthesis, and Reactivity
An In-depth Technical Guide to 3-(Chloromethyl)heptane: Properties, Synthesis, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and reactivity of 3-(chloromethyl)heptane (B86058). The information is curated for professionals in research and development, particularly in the fields of organic synthesis and drug discovery.
Core Physical and Chemical Properties
3-(Chloromethyl)heptane, also known as 2-ethylhexyl chloride, is a chlorinated hydrocarbon with the chemical formula C₈H₁₇Cl. It is a colorless to clear yellow liquid with a characteristically pungent odor.[1] This compound is a versatile intermediate in various chemical syntheses due to the reactive chloromethyl group.[2]
The key physical and chemical properties of 3-(chloromethyl)heptane are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₇Cl | [1] |
| Molecular Weight | 148.67 g/mol | [3] |
| CAS Number | 123-04-6 | [3] |
| Appearance | Colorless to clear yellow liquid | [4][5] |
| Boiling Point | 166 - 168 °C | [3] |
| Melting Point | -70 °C | [3] |
| Density | 0.882 g/cm³ | [3] |
| Solubility | Insoluble in water; Soluble in most organic solvents | [1][4] |
| Flash Point | 60 °C | [3] |
| Refractive Index | 1.432 - 1.436 | [3] |
Synthesis of 3-(Chloromethyl)heptane
A common and effective method for the synthesis of 3-(chloromethyl)heptane is the reaction of 2-ethyl-1-hexanol with thionyl chloride (SOCl₂). This reaction proceeds via a nucleophilic substitution mechanism where the hydroxyl group of the alcohol is replaced by a chlorine atom. The use of thionyl chloride is advantageous as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture, simplifying purification.[6]
Experimental Protocol: Synthesis from 2-Ethyl-1-hexanol
Materials:
-
2-Ethyl-1-hexanol
-
Thionyl chloride (SOCl₂)
-
Pyridine (B92270) (optional, as a base)
-
Anhydrous diethyl ether or other suitable aprotic solvent
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a fume hood, equip a dry round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel.
-
Charge the flask with 2-ethyl-1-hexanol and a suitable anhydrous solvent such as diethyl ether.
-
Cool the flask in an ice bath.
-
Slowly add thionyl chloride from the dropping funnel to the stirred solution. The reaction is exothermic and will generate HCl and SO₂ gas. A base like pyridine can be added to neutralize the generated HCl.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Gently heat the mixture to reflux for 1-2 hours to ensure the reaction goes to completion.
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a separatory funnel containing cold water or a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
The crude 3-(chloromethyl)heptane can be purified by fractional distillation under reduced pressure.[7][8][9]
Caption: Synthesis of 3-(Chloromethyl)heptane from 2-Ethyl-1-hexanol.
Chemical Reactivity and Experimental Protocols
The primary reactivity of 3-(chloromethyl)heptane is centered around the carbon-chlorine bond, making it an excellent substrate for nucleophilic substitution reactions.[2] The chlorine atom is a good leaving group, and the primary nature of the alkyl halide favors the Sₙ2 mechanism.[10]
Nucleophilic Substitution with Sodium Azide (B81097)
This reaction introduces an azide functional group, which is a versatile precursor for the synthesis of amines, triazoles, and other nitrogen-containing heterocycles.
Experimental Protocol: Materials:
-
3-(Chloromethyl)heptane
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF) or other polar aprotic solvent
-
Water
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle
-
Separatory funnel
Procedure:
-
In a round-bottom flask, dissolve 3-(chloromethyl)heptane in DMF.
-
Add sodium azide to the solution.
-
Heat the reaction mixture with stirring at a temperature between 60-80 °C for several hours. Monitor the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic extracts, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Filter and remove the solvent under reduced pressure to yield the crude 3-(azidomethyl)heptane.
-
The product can be purified by column chromatography or distillation.
Nucleophilic Substitution with Sodium Cyanide
This reaction is a powerful method for carbon chain extension, introducing a nitrile group which can be further hydrolyzed to a carboxylic acid or reduced to an amine.[1][4][6]
Experimental Protocol: Materials:
-
3-(Chloromethyl)heptane
-
Sodium cyanide (NaCN)
-
Ethanol (B145695) or other suitable polar aprotic solvent
-
Water
-
Diethyl ether
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Separatory funnel
Procedure:
-
Set up a round-bottom flask with a reflux condenser and a magnetic stirrer in a fume hood.
-
Add a solution of sodium cyanide in ethanol to the flask.
-
Add 3-(chloromethyl)heptane to the stirred solution.
-
Heat the mixture to reflux for several hours. Monitor the reaction by TLC or GC-MS.[4][6]
-
After completion, cool the reaction mixture and filter to remove any inorganic salts.
-
Remove the solvent from the filtrate under reduced pressure.
-
Partition the residue between water and diethyl ether.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer to obtain the crude 4-ethyl-1-octanenitrile.
-
Purify the product by distillation under reduced pressure.
Caption: Key nucleophilic substitution reactions of 3-(Chloromethyl)heptane.
Analytical Methods: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of 3-(chloromethyl)heptane, allowing for its identification and quantification in complex mixtures.
Experimental Protocol: GC-MS Analysis
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for the analysis of alkyl halides (e.g., a non-polar or medium-polarity column like a 5% phenyl-methylpolysiloxane)
Sample Preparation:
-
Prepare a stock solution of 3-(chloromethyl)heptane in a volatile organic solvent such as hexane (B92381) or dichloromethane (B109758) at a known concentration (e.g., 1 mg/mL).
-
Prepare a series of calibration standards by serial dilution of the stock solution.
-
For unknown samples, dissolve a known weight of the sample in a suitable solvent and dilute as necessary to fall within the calibration range.
-
If necessary, perform a liquid-liquid extraction or solid-phase extraction to clean up complex sample matrices.
GC-MS Parameters (Illustrative):
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless or split, depending on the concentration
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 200 °C
-
Hold: 5 minutes at 200 °C
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-200
Data Analysis:
-
Identify 3-(chloromethyl)heptane by its retention time and the fragmentation pattern in its mass spectrum.
-
Quantify the analyte by constructing a calibration curve from the peak areas of the standard solutions.
Caption: General workflow for the GC-MS analysis of 3-(Chloromethyl)heptane.
Safety and Handling
3-(Chloromethyl)heptane is a flammable liquid and vapor. It causes skin and serious eye irritation.[5] It is important to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Keep away from heat, sparks, and open flames. Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[1] In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.
References
- 1. chemistrystudent.com [chemistrystudent.com]
- 2. BJOC - One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives [beilstein-journals.org]
- 3. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Purification [chem.rochester.edu]
- 8. jackwestin.com [jackwestin.com]
- 9. How To [chem.rochester.edu]
- 10. cognitoedu.org [cognitoedu.org]
